molecular formula C18H25N3O2 B1511766 tert-butyl 4-(1H-indol-5-ylamino)piperidine-1-carboxylate

tert-butyl 4-(1H-indol-5-ylamino)piperidine-1-carboxylate

Cat. No.: B1511766
M. Wt: 315.4 g/mol
InChI Key: QNMJVSHFSWRKIV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-5-ylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-(1H-indol-5-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-10-7-14(8-11-21)20-15-4-5-16-13(12-15)6-9-19-16/h4-6,9,12,14,19-20H,7-8,10-11H2,1-3H3

InChI Key

QNMJVSHFSWRKIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Aminoindole (100 mg, 0.757 mmol) was dissolved in acetonitrile (2 mL), and the solution was added with 1-(tert-butoxycarbonyl)-4-piperidinone (181 mg, 0.908 mmol), acetic acid (0.870 mL, 15.2 mmol) and sodium triacetoxyborohydride (160 mg, 0.755 mmol) little by little, followed by stirring at room temperature for 1 hour. The reaction mixture was added with water and sodium carbonate to adjust the pH to 9. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 5-[1-(tert-butoxycarbonyl)-4-piperidylamino]indole (300 mg).
Quantity
100 mg
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reactant
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2 mL
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solvent
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181 mg
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reactant
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0.87 mL
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reactant
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160 mg
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Synthesis routes and methods II

Procedure details

In a similar manner to Step 2 of Reference Example 1, 5-[1-(tert-butoxycarbonyl)-4-piperidyl-N-(tert-butoxycarbonyl)amino]-1-(tert-butoxycarbonyl)indole (320 mg, 0.621 mmol) was dissolved in THF (5 mL), and the solution was treated with triisopropyl borate (0.215 mL, 0.932 mmol) and LDA-heptane/THF/ethylbenzene solution (2.0 mol/L, 0.776 mL, 1.55 mmol), followed by purification by slurry using hexane to obtain Compound BQ (177 mg, yield 62%).
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5 mL
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solvent
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0.215 mL
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LDA heptane THF ethylbenzene
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0.776 mL
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reactant
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Synthesis routes and methods III

Procedure details

Glacial acetic acid (1.3 mL, 22.7 mmol) and sodium triacetoxyborohydride (6.73 g, 31.7 mmol) were added to a solution of 5-aminoindole (3 g, 22.7 mmol), 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (4.52 g, 22.7 mmol) in 1,2-dichloroethane (100 mL). The reaction mixture was stirred for 4 hours at room temperature; an aqueous solution of NaOH (1 M, 100 mL) was then added. The organic layer was separated, dried over MgSO4, filtered and evaporated under reduced pressure to give 6.9 g (96% yield) of 4-(1H-indol-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a black foam; this material was used without further purifications for the next step.
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1.3 mL
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reactant
Reaction Step One
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6.73 g
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reactant
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3 g
Type
reactant
Reaction Step One
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4.52 g
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reactant
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100 mL
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solvent
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Quantity
100 mL
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reactant
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Synthesis routes and methods IV

Procedure details

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